molecular formula C14H17NOS B2810431 1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-(thiophen-3-yl)ethan-1-one CAS No. 2320687-57-6

1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-(thiophen-3-yl)ethan-1-one

Cat. No. B2810431
CAS RN: 2320687-57-6
M. Wt: 247.36
InChI Key: GYCZNDGGDXTSPT-UHFFFAOYSA-N
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Description

1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-(thiophen-3-yl)ethan-1-one is a useful research compound. Its molecular formula is C14H17NOS and its molecular weight is 247.36. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Synthetic Methods and Structural Analysis : Research on compounds similar to the specified chemical has focused on their synthesis and structural characterization. For example, studies have detailed the synthetic routes to create complex molecules with azabicyclooctane cores and their crystal structure analysis through techniques like NMR, HRMS spectroscopy, and X-ray crystallography. These methods allow for the detailed understanding of molecular configurations, critical for developing compounds with desired properties and activities (Wu et al., 2015), (Yang et al., 2008).

Chemical Modifications for Enhanced Properties : The modification of these compounds to improve or alter their chemical properties is another area of interest. For instance, the stereoselective synthesis of active metabolites, demonstrating the importance of stereochemistry in the biological activity of compounds, showcases the intricate relationship between structure and function (Chen et al., 2010).

Biological Activities and Applications

Pharmacological Potential : Several studies have investigated the biological activities of azabicyclooctane derivatives, highlighting their potential in medicinal chemistry. For example, compounds with this core structure have been evaluated for their antihemolytic and cytotoxic activities, indicating their potential therapeutic applications (Godipurge et al., 2018).

Receptor Agonism and Analgesic Properties : Research into 1-azabicyclo[2.2.2]octanes, closely related structures, has identified potent agonistic activity for specific receptors, suggesting applications in developing drugs targeting the nervous system (Tatsumi et al., 2004). Additionally, studies on azabicycloalkanes as analgetics have provided insights into structure-activity relationships, offering a path to novel pain management therapies (Takeda et al., 1977).

properties

IUPAC Name

1-(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)-2-thiophen-3-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NOS/c1-10-6-12-2-3-13(7-10)15(12)14(16)8-11-4-5-17-9-11/h4-5,9,12-13H,1-3,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYCZNDGGDXTSPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC2CCC(C1)N2C(=O)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-(thiophen-3-yl)ethan-1-one

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